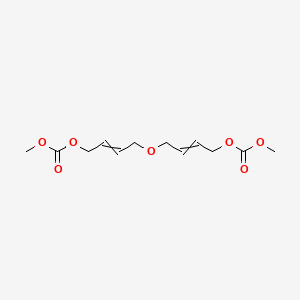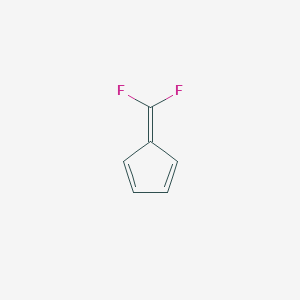
5-(Difluoromethylidene)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C6H4F2 It is a derivative of cyclopentadiene, where two hydrogen atoms are replaced by fluorine atoms at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)cyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, which is critical for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include fluorinated cyclopentadienones, hydrogenated cyclopentadienes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethylidene)cyclopenta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe for studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 5-(Difluoromethylidene)cyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the fluorine atoms.
Methylcyclopentadiene: A derivative with a methyl group instead of fluorine.
Pentamethylcyclopentadiene: A highly substituted derivative with five methyl groups.
Uniqueness
5-(Difluoromethylidene)cyclopenta-1,3-diene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67949-00-2 |
|---|---|
Molekularformel |
C6H4F2 |
Molekulargewicht |
114.09 g/mol |
IUPAC-Name |
5-(difluoromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6H4F2/c7-6(8)5-3-1-2-4-5/h1-4H |
InChI-Schlüssel |
ROJOIYHXMXSEBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


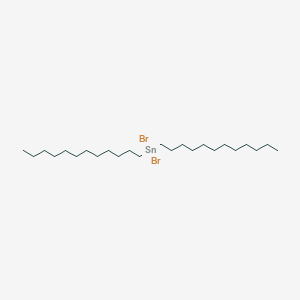
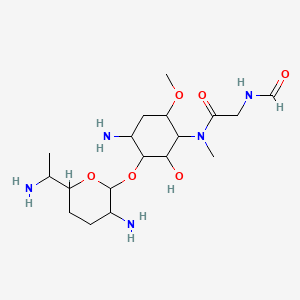
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
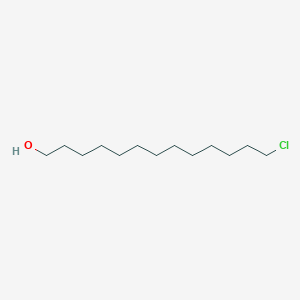
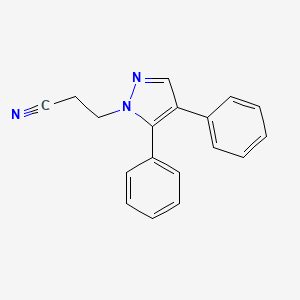
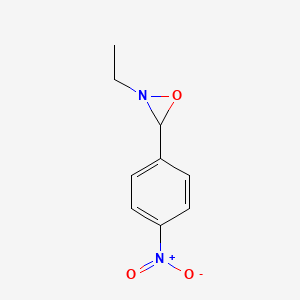
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
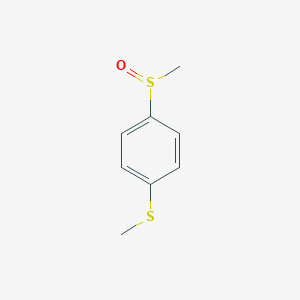


![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

